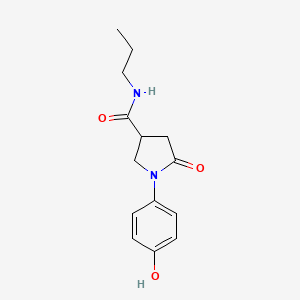![molecular formula C15H21N3O B4417309 N-[(1-propyl-1H-benzimidazol-2-yl)methyl]butanamide](/img/structure/B4417309.png)
N-[(1-propyl-1H-benzimidazol-2-yl)methyl]butanamide
Übersicht
Beschreibung
N-[(1-propyl-1H-benzimidazol-2-yl)methyl]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as PBN, and it has been found to have several biochemical and physiological effects that make it a promising candidate for use in various areas of medical research. In
Wissenschaftliche Forschungsanwendungen
PBN has been extensively studied for its potential applications in various areas of medical research. It has been found to have antioxidant properties, which make it an attractive candidate for use in the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. PBN has also been found to have neuroprotective effects, making it a promising candidate for use in the treatment of neurodegenerative diseases. Additionally, PBN has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of PBN is not fully understood, but it is believed to act as a free radical scavenger and antioxidant. PBN has been found to reduce oxidative stress and inflammation, which are key factors in the development of various diseases.
Biochemical and Physiological Effects:
PBN has been found to have several biochemical and physiological effects. It has been shown to reduce lipid peroxidation, increase glutathione levels, and inhibit the production of reactive oxygen species. PBN has also been found to improve mitochondrial function and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PBN in lab experiments is its stability. PBN is a stable compound that can be easily synthesized and stored for future use. Additionally, PBN has low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using PBN is its solubility. PBN has low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of PBN. One potential area of research is the development of PBN-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, PBN could be studied for its potential use in the treatment of cancer and other oxidative stress-related diseases. Further research is also needed to fully understand the mechanism of action of PBN and its biochemical and physiological effects.
Eigenschaften
IUPAC Name |
N-[(1-propylbenzimidazol-2-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-7-15(19)16-11-14-17-12-8-5-6-9-13(12)18(14)10-4-2/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBHQYCGDYDGTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NC2=CC=CC=C2N1CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(3-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4417236.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4417249.png)
![2-[(phenylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4417250.png)

![1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B4417266.png)
![4-methyl-2-[6-(1-piperazinyl)-3-pyridazinyl]-1(2H)-phthalazinone](/img/structure/B4417275.png)
![ethyl [1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4417278.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4417283.png)
![methyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4417284.png)

![N-[5-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-morpholinyl)acetamide](/img/structure/B4417304.png)
![2,6,6-trimethyl-3-phenyl-9-(3-pyridinyl)-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4417316.png)
![{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride](/img/structure/B4417320.png)
![N-isopropyl-2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4417326.png)